4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide
Description
4-Bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a brominated thiophene carboxamide moiety linked to a fused thiazolo-azepin ring system. The thiophene ring (substituted with a bromine at position 4) is connected via an amide bond to the 2-amino group of the thiazolo[5,4-c]azepin scaffold, which contains a seven-membered azepin ring with a ketone functionality at position 4. The bromine atom enhances electrophilic reactivity, which may influence both synthetic derivatization and biological interactions .
Properties
IUPAC Name |
4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S2/c13-6-4-8(19-5-6)10(17)16-12-15-7-2-1-3-14-11(18)9(7)20-12/h4-5H,1-3H2,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJGUOYDWOJVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiazole and thiophene rings. One common approach is to start with a suitable thiazole derivative and introduce the thiophene ring through a cross-coupling reaction[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The bromine atom can be introduced through halogenation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The thiazole ring can be reduced to form thiazolidines.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Thiazolidines.
Substitution: : Various substituted thiazoles or thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several derivatives reported in recent literature. Key analogues include:
Key Observations :
- Substituent Diversity : The target compound’s bromothiophene group contrasts with the pyridinyl-isoxazole in ’s analogue, which reduces molecular weight (355.4 vs. ~376) and alters electronic properties. Bromine’s electron-withdrawing nature may enhance stability and influence binding affinity compared to the electron-rich pyridine ring .
Comparison :
- Suzuki coupling () offers modularity for diverse substituents but may require optimization for bulky thiazolo-azepin systems.
- Direct amidation (as inferred for the target compound) is simpler but less versatile for introducing complex aryl groups.
Key Insights :
- Lipophilicity : The bromine atom in the target compound likely enhances membrane permeability compared to ’s polar isoxazole-pyridine system.
- Bioactivity : ’s derivatives exhibit antibacterial effects, suggesting the thiophene carboxamide scaffold has inherent bioactivity. The target compound’s thiazolo-azepin core may confer unique target selectivity due to its rigid geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
